4-(4-Chlorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine
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Overview
Description
The compound “4-(4-Chlorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring is substituted with various functional groups, including a 4-chlorostyryl group, a methylsulfanyl group, and two methyl groups .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrimidine ring, followed by the addition of the various substituents. The exact synthetic route would depend on the available starting materials and the desired yield and purity .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine ring and the various substituents would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the chlorostyryl group might undergo reactions involving the carbon-chlorine bond, while the methylsulfanyl group might participate in reactions involving the sulfur atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of the polar sulfanyl group might increase its solubility in polar solvents .Scientific Research Applications
Crystal Structure and Hydrogen Bonding
One area of research involving derivatives of dihydropyrimidine, which is closely related to the compound , focuses on their crystal structures and hydrogen bonding behaviors. For instance, studies have been conducted on compounds like 2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, revealing insights into their planar molecular structures and the formation of centrosymmetric dimers via hydrogen bonds (El-Emam et al., 2012).
Supramolecular Structures
Research on hexahydropyridopyrimidine-spiro-cyclohexanetriones, closely related to the chemical structure , has revealed their supramolecular structures. These studies show how molecules are linked into frameworks and sheets by various hydrogen bonds and pi-pi stacking interactions, showcasing the compound's potential in the field of molecular engineering (Low et al., 2004).
Synthetic Applications
The synthesis and reactions of various dihydropyrimidine derivatives, including those with methylsulfanyl groups, have been extensively studied. These studies provide valuable information on the convenient sources of amino-substituted pyrimidines, which are compounds of potential biological interest. Such research is crucial for the development of new pharmaceuticals and materials (Campaigne et al., 1970).
Antiviral Activity
Research on pyrimidines with methylsulfanyl substitution has also explored their antiviral activity. For example, studies on 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with methylsulfanyl groups have demonstrated inhibition of replication in various viruses, highlighting the potential of these compounds in antiviral drug development (Holý et al., 2002).
Tautomeric Forms and Structural Analysis
X-ray crystallographic analysis of dihydropyrimidine tautomers, related to the compound , provides insights into their electronic structure and bonding patterns. These studies are vital for understanding the physicochemical properties of such compounds, which can have implications in material science and pharmaceuticals (Cho et al., 1986).
Hydrogen-Bond Degenerate Nucleosides
Synthesis and structural analysis of pyrrolopyrimidine nucleosides, which share structural similarities with the compound , provide insights into the design of novel nucleosides with potential therapeutic applications. This research is crucial in the field of medicinal chemistry (Williams et al., 1998).
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound could include further studies to better understand its properties and potential applications. This might involve testing its reactivity under various conditions, studying its interactions with other molecules, or exploring its potential uses in fields such as medicine or materials science .
Properties
IUPAC Name |
6-[(E)-2-(4-chlorophenyl)ethenyl]-4,4-dimethyl-2-methylsulfanyl-1H-pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2S/c1-15(2)10-13(17-14(18-15)19-3)9-6-11-4-7-12(16)8-5-11/h4-10H,1-3H3,(H,17,18)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQKIEIZCUYUBB-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(NC(=N1)SC)C=CC2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C=C(NC(=N1)SC)/C=C/C2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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